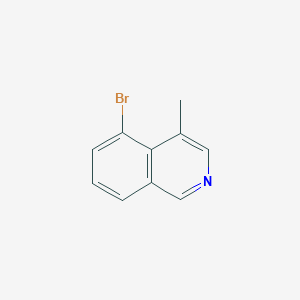

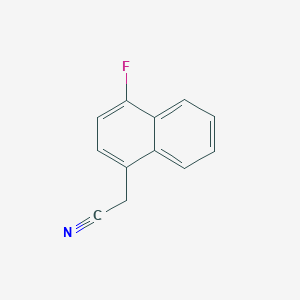

![molecular formula C8H6BrNO B1343867 4-(Bromomethyl)benzo[d]oxazole CAS No. 223792-93-6](/img/structure/B1343867.png)

4-(Bromomethyl)benzo[d]oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

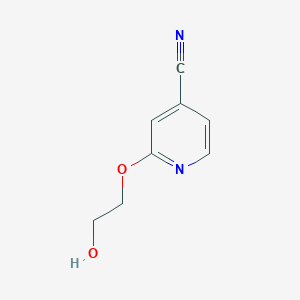

4-(Bromomethyl)benzo[d]oxazole is a heterocyclic compound characterized by a seven-membered ring containing a nitrogen and an oxygen atom. It is commonly used in organic synthesis due to its unique reaction mechanisms. The IUPAC name for this compound is 4-(bromomethyl)-1,3-benzoxazole .

Synthesis Analysis

While specific synthesis methods for 4-(Bromomethyl)benzo[d]oxazole were not found, oxazole derivatives have been synthesized using various methods. For instance, one study mentioned the synthesis of biphenyl substituted oxazole derivatives by phenyl boronic acid that was used as a catalyst in the Suzuki reaction .Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)benzo[d]oxazole consists of a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C8H6BrNO/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2 .Physical And Chemical Properties Analysis

4-(Bromomethyl)benzo[d]oxazole has a molecular weight of 212.05 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Oxazole derivatives, including 4-(Bromomethyl)benzo[d]oxazole, have been found to exhibit significant antimicrobial activity . For instance, some molecules have shown a zone of inhibition of 18 mm to 22 mm in Gram-positive bacteria, 16 mm to 18 mm in Gram-negative bacteria, and 16 mm to 19 mm in fungi .

Anticancer Activity

Oxazole derivatives have been reported to possess anticancer properties . The specific mechanisms of action and the types of cancer against which these compounds are effective are areas of ongoing research.

Antitubercular Activity

Some oxazole derivatives have demonstrated antitubercular activity . This suggests potential applications in the treatment of tuberculosis, a major global health concern.

Anti-inflammatory Activity

Oxazole derivatives have been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antidiabetic Activity

Research has indicated that oxazole derivatives can exhibit antidiabetic activity . This suggests potential applications in the management and treatment of diabetes.

Antiobesity Activity

Some oxazole derivatives have been found to exhibit antiobesity activity . This suggests potential applications in the treatment of obesity, a condition associated with numerous health risks.

Antioxidant Activity

Oxazole derivatives have been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Other Biological Activities

In addition to the above, oxazole derivatives have been associated with a wide range of other biological activities, including anticonvulsant, anti-allergic, anthelmintic, antiviral, and antidepressant properties .

Safety and Hazards

Direcciones Futuras

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in the retrieved sources will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Mecanismo De Acción

Target of Action

Oxazole derivatives, which include 4-(bromomethyl)benzo[d]oxazole, are known to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

It’s known that oxazole derivatives can interact with their targets, leading to changes in the biological system .

Biochemical Pathways

Oxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.79 to 2.89, indicating its potential to cross biological membranes .

Result of Action

Oxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic effects .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

Propiedades

IUPAC Name |

4-(bromomethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNKDIONYRTFOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC=N2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)benzo[d]oxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

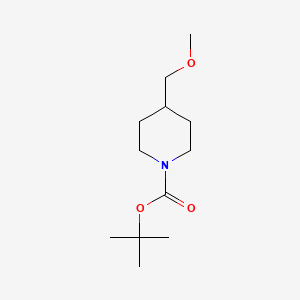

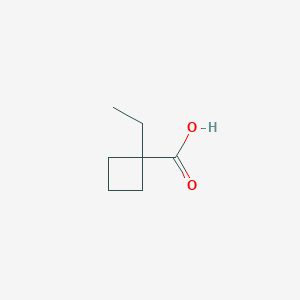

![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)

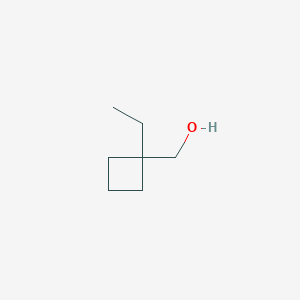

![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)